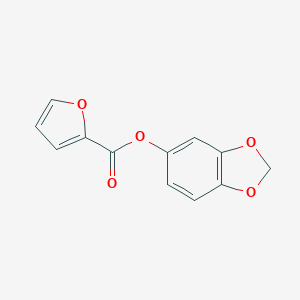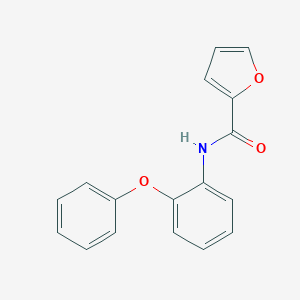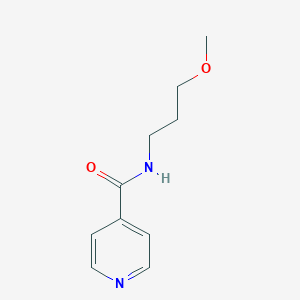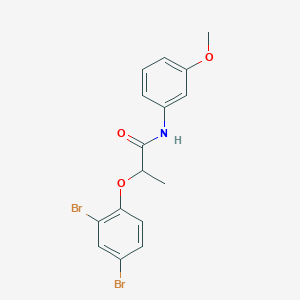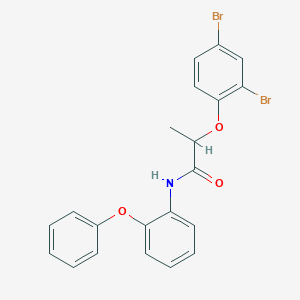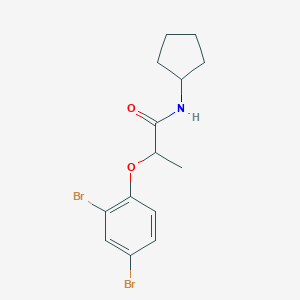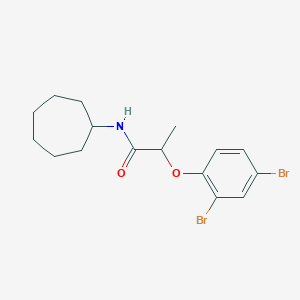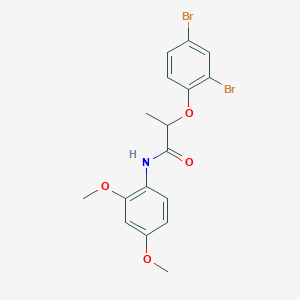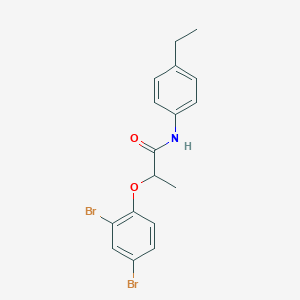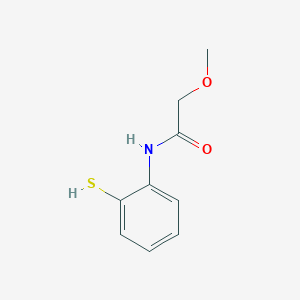
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is also known as AH6809 and is a nonsteroidal anti-inflammatory agent. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. The compound selectively inhibits COX-1 and COX-2 enzymes, which are involved in different physiological processes. This leads to a reduction in the production of prostaglandins, which results in an anti-inflammatory effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide include its anti-inflammatory properties, as well as its effects on platelet aggregation and vascular tone. The compound has been found to inhibit platelet aggregation, which makes it a potential therapeutic agent for preventing thrombotic events. It has also been found to affect vascular tone, which may have implications for the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in lab experiments include its well-established anti-inflammatory properties, as well as its selectivity for COX-1 and COX-2 enzymes. This makes it a valuable tool for studying the role of inflammation in various diseases and conditions. However, the compound also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
For research involving 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide include its potential use as a therapeutic agent for various inflammatory conditions, as well as its potential for preventing thrombotic events. Additionally, further studies are needed to explore its effects on vascular tone and its potential as a treatment for hypertension. Finally, research into the compound's potential for off-target effects and its mechanism of action may lead to the development of more selective and effective anti-inflammatory agents.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide involves the reaction of 2-(4-chlorophenoxy)aniline with 2-hydroxy-5-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been extensively used in scientific research for its anti-inflammatory properties. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. This makes it a valuable tool for studying the role of inflammation in various diseases and conditions.
Propiedades
Fórmula molecular |
C15H14ClNO3 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Clave InChI |
GIIWWFCYQMLNLR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




